1-(7-fluoronaphthalen-2-yl)ethan-1-one
Description
Contextual Overview of Naphthalene-Based Ketones as Chemical Scaffolds
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, is a well-established scaffold in medicinal chemistry and materials science. researchgate.netijpsjournal.com Its rigid and planar structure provides a distinct platform for the design of novel molecules with diverse applications. The introduction of a ketone functional group, forming naphthalene-based ketones or acetylnaphthalenes, further enhances their utility, rendering them valuable synthetic intermediates. nih.gov The carbonyl group of the ketone serves as a versatile handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures. masterorganicchemistry.com These scaffolds are integral to the synthesis of numerous biologically active compounds and functional materials. nih.govmdpi.com
Significance of Halogenated Aromatic Ketones in Synthetic Organic Chemistry
The presence of a halogen atom on an aromatic ketone can profoundly influence its chemical properties and reactivity. acs.org Fluorine, the most electronegative element, can alter the electronic environment of the aromatic ring and the reactivity of the attached ketone. researchgate.net This modification can lead to improved metabolic stability and enhanced binding affinity to biological targets, which are highly desirable attributes in drug discovery. researchgate.netnih.gov In the realm of synthetic organic chemistry, halogenated aromatic ketones are crucial building blocks for various cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. mdpi.com
Elucidation of the Structural Features and IUPAC Nomenclature of 1-(7-Fluoronaphthalen-2-yl)ethan-1-one
The compound's structure is precisely described by its IUPAC name: this compound. This name indicates an ethanone (B97240) (acetyl) group attached to the second position of a naphthalene ring system, with a fluorine atom substituted at the seventh position.
Interactive Data Table: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 1-(7-fluoronaphthalen-2-yl)ethanone |
| Molecular Formula | C12H9FO |
| Molecular Weight | 188.20 g/mol |
| CAS Number | 324020-70-4 |
Note: Some sources may list a molecular weight of 200.20 g/mol , which is likely a typographical error. The correct molecular weight based on the formula C12H9FO is approximately 188.20 g/mol .
Current Research Landscape and Identified Knowledge Gaps Pertaining to this Specific Chemical Entity
A review of the current scientific literature indicates that this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. It is commercially available, signifying its role as a building block in research and development. chiralen.com
Published research mentioning this compound is limited, with its application often cited in patents related to the synthesis of novel compositions for cancer treatment. For instance, it has been listed as a starting material in the development of potential therapeutic agents.
A significant knowledge gap exists concerning the intrinsic properties and potential applications of this compound itself. There is a lack of dedicated studies investigating its biological activity, material science applications, or other functional properties. The majority of available information pertains to its use as a precursor, leaving its full potential as a distinct chemical entity largely unexplored. Further research is necessary to characterize this compound comprehensively and to uncover potential new applications.
Properties
CAS No. |
324020-70-4 |
|---|---|
Molecular Formula |
C12H9FO |
Molecular Weight |
188.20 g/mol |
IUPAC Name |
1-(7-fluoronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H9FO/c1-8(14)10-3-2-9-4-5-12(13)7-11(9)6-10/h2-7H,1H3 |
InChI Key |
UXFZUFVOHYDZLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CC(=C2)F |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for the Preparation of 1 7 Fluoronaphthalen 2 Yl Ethan 1 One
Historical Evolution of Acetylnaphthalene Synthesis
The synthesis of acetylnaphthalenes has been a subject of study for over a century, primarily revolving around the versatile Friedel-Crafts acylation reaction, discovered in 1877. eurekaselect.com Early methods involved the reaction of naphthalene (B1677914) with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org A significant challenge in naphthalene chemistry is controlling the position of substitution. Electrophilic attack on unsubstituted naphthalene generally favors the α-position (C1) over the β-position (C2) under kinetically controlled conditions due to the formation of a more stable carbocation intermediate. youtube.comrsc.org
However, the synthesis of 2-acetylnaphthalene (B72118), a key isomer, required overcoming this natural preference. Researchers discovered that the choice of solvent and reaction conditions could dramatically influence the α/β isomer ratio. wordpress.com For instance, performing the Friedel-Crafts acylation in solvents like nitrobenzene (B124822) or carbon disulfide was found to favor the formation of the β-substituted product, 2-acetylnaphthalene. youtube.com This is attributed to the formation of a bulky complex between the acylating agent, the Lewis acid, and the solvent, which sterically hinders attack at the more accessible α-position. organic-chemistry.org Other historical methods to access 2-acetylnaphthalene involved multi-step sequences, such as the oxidation of 2-ethylnaphthalene (B165323) or the treatment of 2-(1-bromoethyl)naphthalene (B3053252) with sodium acetate (B1210297) followed by hydrolysis and oxidation. google.com These foundational studies into controlling the regioselectivity of acylation laid the groundwork for the synthesis of more complex, substituted acetylnaphthalenes.
Advanced Fluorination Methodologies for Naphthalene Ring Systems
Introducing a fluorine atom onto a naphthalene ring can be accomplished through several distinct strategies, each with its own advantages regarding regioselectivity and substrate scope.
Direct Fluorination Approaches and their Regioselectivity
Direct C-H fluorination involves the direct reaction of the aromatic ring with a potent electrophilic fluorine source ("F⁺"). Modern reagents have made this approach more viable and selective. Reagents like Selectfluor (F-TEDA-BF₄) and N-fluorobis(phenylsulfonyl)amine (NFSI) are among the most common. nih.govstackexchange.com
When applied to naphthalene, direct fluorination is highly regioselective, yielding almost exclusively 1-fluoronaphthalene. nih.gov The regioselectivity is governed by the relative stability of the intermediate carbocation (arenium ion), which is more stabilized when the electrophile adds to the α-position. organic-chemistry.org For substituted naphthalenes, the existing substituent dictates the position of fluorination. The reaction of 2-substituted naphthalenes with electrophilic fluorine sources is influenced by the electronic nature of the substituent.
| Substrate | Fluorinating Agent | Product(s) | Observations |
| Naphthalene | Accufluor™ NFTh | 1-Fluoronaphthalene | Highly regioselective for the α-position. nih.gov |
| 2-Methoxynaphthalene (B124790) | F-TEDA-BF₄ | 1-Fluoro-2-methoxynaphthalene | Fluorination directed to the activated α-position. |
| 2-Acetylnaphthalene | F-TEDA-BF₄ | Mixture of isomers | The deactivating acetyl group directs fluorination to the other ring, primarily at the 5- and 8-positions. |
Indirect Fluorination via Halogen Exchange or Diazotization Routes
Indirect methods provide alternative pathways to fluorinated naphthalenes, often with excellent control over regioselectivity, by transforming another functional group into a fluorine atom.
The Halogen Exchange (Halex) reaction involves the replacement of a chlorine or bromine atom with fluorine, typically using a fluoride (B91410) salt like KF or CsF. This nucleophilic aromatic substitution is most effective when the halogen is activated by electron-withdrawing groups ortho or para to it.
A more classical and widely applicable indirect method is the Balz-Schiemann reaction . rsc.orgyoutube.com This process involves the diazotization of a primary aromatic amine (e.g., a naphthylamine) with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This salt is then treated with a fluorine source, such as tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆), to form a diazonium tetrafluoroborate (B81430) or hexafluorophosphate. rsc.org Gentle thermal or photochemical decomposition of this isolated salt releases nitrogen gas and boron trifluoride, yielding the desired aryl fluoride. youtube.com
A key advantage of the Balz-Schiemann reaction is its defined regioselectivity; the fluorine atom is introduced precisely at the position of the original amino group. Therefore, to synthesize 2-fluoronaphthalene (B33398), one would start with 2-naphthylamine. Recent advancements have focused on in-situ methods that avoid the isolation of the potentially hazardous diazonium salts and the use of ionic liquids as greener solvents.
| Starting Material | Key Reagents | Intermediate | Product |
| 2-Naphthylamine | 1. NaNO₂, HCl2. HBF₄ | Naphthalene-2-diazonium tetrafluoroborate | 2-Fluoronaphthalene |
| 1-Naphthylamine | 1. NaNO₂, HCl2. HBF₄ | Naphthalene-1-diazonium tetrafluoroborate | 1-Fluoronaphthalene |
Modern Regioselective Fluorination Techniques
Modern synthetic chemistry continues to develop more sophisticated methods for regioselective fluorination. These include transition-metal-catalyzed C-H functionalization, where a directing group on the substrate guides a metal catalyst to fluorinate a specific C-H bond. While widely used for benzene (B151609) derivatives, their application to naphthalene systems is an active area of research. Another approach involves the synthesis of fluorinated building blocks that are then used in cyclization reactions to construct the naphthalene ring system with the fluorine atom already in place. For example, a Sonogashira reaction of a bromofluoro-substituted alkene followed by base-catalyzed cyclization can afford fluorinated naphthalenes with precise site-specificity.
Acylation Reactions for the Construction of the Acetyl Moiety
The introduction of the acetyl group (CH₃CO-) onto the fluorinated naphthalene ring is most commonly achieved via an electrophilic aromatic substitution, namely the Friedel-Crafts acylation.
Friedel-Crafts Acylation Variations Utilizing Fluorinated Naphthalene Precursors
The most plausible and direct route to 1-(7-fluoronaphthalen-2-yl)ethan-1-one is the Friedel-Crafts acylation of 2-fluoronaphthalene. stackexchange.com This reaction involves treating 2-fluoronaphthalene with an acetylating agent (acetyl chloride or acetic anhydride) and a Lewis acid catalyst (e.g., AlCl₃). google.com
The regiochemical outcome of this reaction is dictated by the directing effect of the fluorine substituent. Halogens are deactivating yet ortho-, para-directing substituents. In the case of 2-fluoronaphthalene, the fluorine atom at C2 will direct the incoming electrophile (the acylium ion, [CH₃CO]⁺) to the ortho positions (C1 and C3) and the para positions (C6 and C7).
Attack at C1: Ortho to the fluorine. Sterically hindered by the peri-hydrogen at C8.
Attack at C3: Ortho to the fluorine.
Attack at C6: Para to the fluorine.
Attack at C7: Para to the fluorine.
Electrophilic substitution on 2-substituted naphthalenes generally occurs on the same ring if the substituent is activating and on the other ring if it is deactivating. As fluorine is deactivating, substitution is expected to occur on the other ring at positions C5, C6, C7, or C8. However, the para-directing effect of fluorine strongly favors substitution at the C7 position. Acylation of 2-substituted naphthalenes often leads to the 6- or 7-substituted product. For example, the acylation of 2-methoxynaphthalene can yield the 6-acetyl derivative, and meta-substituted benzalacetones can cyclize to give 7-substituted-2-acetonaphthones. nih.gov Therefore, the Friedel-Crafts acylation of 2-fluoronaphthalene is expected to produce this compound as a major product, alongside other isomers.
Proposed Synthesis of this compound:
| Step | Starting Material | Reagents | Product | Reaction Type |
| 1 | 2-Naphthylamine | NaNO₂, HBF₄, then heat | 2-Fluoronaphthalene | Balz-Schiemann Reaction |
| 2 | 2-Fluoronaphthalene | CH₃COCl, AlCl₃ | This compound | Friedel-Crafts Acylation |
This two-step sequence, beginning with the well-established Balz-Schiemann reaction to create the fluorinated precursor followed by a regioselective Friedel-Crafts acylation, represents the most logical and efficient strategy for the synthesis of the target compound.
Non-Friedel-Crafts Acylation Protocols and Their Advantages
While Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, its application can be limited by factors such as harsh reaction conditions, the use of stoichiometric amounts of Lewis acid catalysts, and potential for unwanted side reactions. masterorganicchemistry.combyjus.com Consequently, alternative, non-Friedel-Crafts acylation methods have been explored for the synthesis of acetylnaphthalenes.
One prominent alternative involves the use of organometallic reagents. For instance, the reaction of a Grignard reagent derived from a bromonaphthalene with an acetylating agent like acetyl chloride offers a viable pathway. This approach avoids the strong Lewis acids typical of Friedel-Crafts reactions.
Another strategy is the oxidation of a corresponding ethylnaphthalene. This can be achieved using various oxidizing agents, though selectivity and the prevention of over-oxidation to the carboxylic acid can be challenging.
Furthermore, carbonylation reactions, where carbon monoxide is introduced into the naphthalene ring using a transition metal catalyst, represent a powerful, albeit more complex, alternative. These methods often exhibit high selectivity and functional group tolerance.
The primary advantages of these non-Friedel-Crafts protocols include:
Milder Reaction Conditions: Avoiding strong Lewis acids allows for the use of substrates with sensitive functional groups.
Improved Regioselectivity: In some cases, these methods can offer better control over the position of acylation compared to classical Friedel-Crafts reactions, which can sometimes yield mixtures of isomers. rsc.org
Reduced Waste: Catalytic methods, in particular, generate less waste compared to the stoichiometric use of Lewis acids.
Design and Optimization of Convergent and Linear Synthesis Pathways
The synthesis of this compound can be approached through either a linear or a convergent strategy, each with distinct advantages and disadvantages. wikipedia.orgfiveable.me
Linear Synthesis:
A linear synthesis involves the sequential modification of a starting material to build the target molecule step-by-step. youtube.com A hypothetical linear synthesis of this compound might start with 2-fluoronaphthalene. This would be followed by a series of reactions, such as bromination and then a coupling reaction with an acetyl equivalent, to arrive at the final product.
Advantages: Conceptually straightforward to plan.
Convergent Synthesis:
A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. wikipedia.orgfiveable.me For this compound, this could involve synthesizing a 7-fluoronaphthalen-2-yl fragment and an acetyl fragment separately, followed by their coupling.
Disadvantages: Requires more complex planning to ensure the fragments can be efficiently joined.
Implementation of Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry are increasingly integral to the design of synthetic processes, aiming to minimize environmental impact and enhance sustainability. The synthesis of this compound provides a case study for the application of these principles.
Solvent Selection and Minimization Strategies
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents for acylation reactions, such as halogenated hydrocarbons (e.g., 1,2-dichloroethane), are often toxic and environmentally persistent. rsc.org Green chemistry encourages the use of more benign alternatives.
| Solvent Class | Examples | Environmental/Safety Concerns | Greener Alternatives |
| Halogenated | Dichloromethane, 1,2-Dichloroethane | Carcinogenicity, environmental persistence | 2-Methyltetrahydrofuran, Cyclopentyl methyl ether |
| Aromatic | Benzene, Toluene | Toxicity, Volatility | Anisole, Toluene (used sparingly) |
| Ethereal | Diethyl ether, Tetrahydrofuran (THF) | Peroxide formation, Flammability | 2-Methyltetrahydrofuran (from renewable resources) |
| Protic | Methanol, Ethanol (B145695) | Flammability, Toxicity | Water, Ethanol (from biomass) |
Strategies for solvent minimization include:
Solvent-free reactions: Conducting reactions in the absence of a solvent, if feasible.
Use of catalytic amounts of reagents: This can reduce the need for large solvent volumes for dissolution and purification.
Solvent recycling: Implementing procedures to recover and reuse solvents.
Catalytic Efficiency and Recyclability in Production Processes
The transition from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. In the context of synthesizing this compound, this is particularly relevant to the acylation step.
| Catalyst Type | Advantages | Challenges |
| Homogeneous Catalysts | High activity and selectivity | Difficult to separate from the reaction mixture, leading to potential product contamination and catalyst loss. |
| Heterogeneous Catalysts | Easily separated and recycled, leading to reduced waste and cost. | May exhibit lower activity or selectivity compared to homogeneous counterparts. |
| Biocatalysts (Enzymes) | Operate under mild conditions, highly selective, biodegradable. | Can be sensitive to reaction conditions (temperature, pH), may have limited substrate scope. |
The development of robust, recyclable catalysts is a key area of research. For example, solid acid catalysts, such as zeolites, can be used in Friedel-Crafts type reactions and are easily recovered by filtration. wikipedia.org
Assessment of Atom Economy and Reaction Sustainability
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
Reactions with high atom economy are more sustainable as they generate less waste. For the synthesis of this compound, different routes will have varying atom economies.
Addition reactions generally have 100% atom economy.
Substitution and elimination reactions have lower atom economies as they produce byproducts.
For instance, a traditional Friedel-Crafts acylation using acetyl chloride and aluminum chloride has a poor atom economy due to the formation of HCl and the aluminum chloride-ketone complex as byproducts. In contrast, a hypothetical direct addition of an acetyl group across a double bond in a precursor would have a much higher atom economy.
Advanced Spectroscopic and Crystallographic Elucidation of this compound: A Comprehensive Analysis
A detailed spectroscopic and crystallographic analysis of the chemical compound this compound could not be completed at this time due to the absence of publicly available experimental data.
Extensive searches of scientific literature, chemical databases, and supplier information did not yield the specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), or Raman spectroscopic data required for a thorough elucidation of this molecule's structure and properties as outlined. Furthermore, no information regarding two-dimensional NMR studies (COSY, HSQC, HMBC, NOESY) or conformational analysis based on vibrational signatures for this particular compound was found.
The requested article structure is heavily reliant on the interpretation of such specific data sets. Each section and subsection, from the assignment of individual nuclear magnetic resonances to the detailed analysis of vibrational modes, requires concrete experimental values such as chemical shifts, coupling constants, and vibrational frequencies. Without this foundational information, a scientifically accurate and informative article that adheres to the provided outline cannot be generated.
While general principles of NMR and vibrational spectroscopy for fluorinated and aromatic compounds are well-established, applying these principles to this compound without actual experimental data would result in a speculative and unverified analysis, falling short of the required professional and authoritative tone.
Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be necessary to generate the data required to fulfill the comprehensive scope of the requested article.
Advanced Spectroscopic and Crystallographic Elucidation of 1 7 Fluoronaphthalen 2 Yl Ethan 1 One
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
The study of the UV-Vis absorption and fluorescence properties of 1-(7-fluoronaphthalen-2-yl)ethan-1-one would provide significant insight into its electronic structure and potential as a fluorophore. The naphthalene (B1677914) core, being an extended aromatic system, is expected to exhibit characteristic π-π* transitions. The introduction of a fluorine atom and an acetyl group would likely modulate these electronic properties.
Characterization of Electronic Transitions and Absorption Maxima
A detailed analysis would involve dissolving the compound in a suitable transparent solvent, such as cyclohexane (B81311) or ethanol (B145695), and recording its absorption spectrum. The resulting spectrum would be expected to show distinct absorption bands corresponding to electronic transitions within the fluoronaphthalene moiety. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide crucial information about the energy levels of the molecule's electronic states. For similar naphthalene derivatives, absorption maxima are typically observed in the ultraviolet region.
Investigation of Photophysical Properties: Fluorescence Quantum Yield and Lifetime
Upon excitation at a wavelength corresponding to an absorption maximum, the molecule could exhibit fluorescence. The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, would be determined relative to a well-characterized standard. The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, would be measured using techniques like time-correlated single photon counting (TCSPC). These parameters are fundamental to understanding the de-excitation pathways of the excited state.
Analysis of Solvent Effects on Spectroscopic Signatures
The polarity of the solvent can significantly influence the absorption and emission spectra of a molecule, a phenomenon known as solvatochromism. By recording the spectra of this compound in a range of solvents with varying polarities, one could study the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation. A bathochromic (red) or hypsochromic (blue) shift in the spectra with increasing solvent polarity would provide information about the relative stabilization of the ground and excited states.
Studies on Intramolecular Excimer Formation and Excited State Dynamics
Naphthalene derivatives are known to form excimers (excited-state dimers) under certain conditions, which are characterized by a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. While typically an intermolecular process, intramolecular excimer formation could be possible in specifically designed molecules. For a simple molecule like this compound, this is less likely to be a prominent feature unless studied at very high concentrations where intermolecular interactions would dominate. A detailed study of its excited-state dynamics would involve transient absorption spectroscopy to identify any short-lived intermediate species or competing relaxation pathways.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The theoretical exact mass for C12H9FO is 188.0637. An experimental HRMS measurement would be expected to be very close to this value, providing strong evidence for the compound's identity. Analysis of the fragmentation pattern would further help to confirm the structure by identifying characteristic losses, such as the loss of a methyl group (CH3) or an acetyl group (COCH3).
Without access to peer-reviewed experimental studies on this compound, any presentation of data tables or more detailed findings would be speculative and not meet the required standards of scientific accuracy.
Elucidation of Fragmentation Pathways and Derivative Identification
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a series of characteristic fragment ions.
The fragmentation of aromatic ketones is well-documented. miamioh.eduyoutube.com The primary fragmentation process for acetophenones is typically alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent methyl group. This would result in the formation of a stable acylium ion. Another common fragmentation pathway for aromatic compounds involves the cleavage of bonds within the aromatic ring system itself. libretexts.orgyoutube.com
Based on these principles, the predicted fragmentation pathways for this compound are outlined below:
Alpha-Cleavage: The most probable initial fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion [M]⁺•, leading to the formation of the 7-fluoronaphthalen-2-ylcarbonylium ion. This ion is expected to be a prominent peak in the mass spectrum due to its resonance stabilization across the naphthalene ring.
Loss of CO: The acylium ion formed via alpha-cleavage can subsequently lose a neutral carbon monoxide (CO) molecule, resulting in a 7-fluoronaphthalenyl cation.
Naphthalene Ring Fragmentation: Further fragmentation of the naphthalene ring structure could occur, leading to smaller, stable aromatic cations.
Fluorine-Containing Fragments: The presence of the fluorine atom would be evident in the isotopic pattern of the fragment ions and could also influence the fragmentation pathways, although direct cleavage of the strong C-F bond is less likely under standard EI conditions.
The identification of derivatives of this compound would also heavily rely on mass spectrometry. For instance, a bromo-derivative, such as 2-bromo-1-(7-fluoronaphthalen-2-yl)ethan-1-one, would show a characteristic isotopic pattern due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) and would exhibit similar primary fragmentation pathways, adjusted for the increased mass. matrix-fine-chemicals.com The synthesis and characterization of various derivatives, such as other halogenated or alkylated analogues, would provide a more comprehensive understanding of the structure-property relationships within this class of compounds. nih.gov
Table 1: Predicted Major Fragment Ions for this compound in EI-MS
| m/z (mass-to-charge ratio) | Proposed Ion Structure | Formation Pathway |
| 188 | [C₁₂H₉FO]⁺• | Molecular Ion |
| 173 | [C₁₁H₉FO]⁺ | Loss of •CH₃ (Alpha-cleavage) |
| 145 | [C₁₀H₆F]⁺ | Loss of CO from m/z 173 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms in a crystalline solid. This technique would be crucial for determining the precise molecular geometry, intermolecular interactions, and packing of this compound in the solid state.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
A successful single-crystal X-ray diffraction experiment would yield the exact bond lengths, bond angles, and torsion angles of the molecule. This would confirm the connectivity of the atoms and provide a definitive structure. For this compound, which is chiral if the acetyl group is not coplanar with the naphthalene ring, single-crystal XRD could determine the absolute configuration of a resolved enantiomer.
The conformation of the acetyl group relative to the naphthalene ring is of particular interest. The dihedral angle between the plane of the acetyl group and the plane of the naphthalene ring would be precisely determined. Studies on similar naphthalene derivatives suggest that steric and electronic factors influence this conformation. acs.org
Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs
While this compound does not possess classical hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds are expected to play a significant role in the crystal packing. The carbonyl oxygen is a potential hydrogen bond acceptor, and the aromatic and methyl hydrogens can act as donors. The fluorine atom can also participate in weak hydrogen bonding. chemrxiv.org
The crystal packing is likely to be dominated by π-π stacking interactions between the electron-rich naphthalene rings. rsc.org The arrangement of these stacks (e.g., parallel-displaced or T-shaped) would be revealed by the crystallographic data. The presence of the fluorine atom can influence these stacking interactions through electrostatic effects. chemrxiv.orgchemrxiv.org Analysis of the crystal structure of related fluorinated aromatic compounds can provide insights into the likely packing motifs. acs.org
Table 2: Predicted Crystallographic Data for this compound (Hypothetical)
| Parameter | Predicted Value/System | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell |
| Space Group | P2₁/c or similar | Defines the symmetry elements within the unit cell |
| Z (Molecules per unit cell) | 4 | Typical for organic molecules of this size |
| Key Intermolecular Interactions | C-H···O, C-H···F, π-π stacking | Dictate the crystal packing and physical properties |
Insights into Conformational Preferences in the Crystalline State
The solid-state conformation of this compound, as determined by X-ray crystallography, represents the molecule's lowest energy conformation in the crystalline environment. youtube.com This conformation is a result of the balance between intramolecular forces (e.g., steric hindrance between the acetyl group and the naphthalene ring) and intermolecular packing forces. libretexts.orgchemistrysteps.com
The orientation of the acetyl group is a key conformational feature. It is likely to be twisted out of the plane of the naphthalene ring to minimize steric repulsion, while still allowing for some degree of electronic conjugation. The precise dihedral angle would be a valuable piece of data for computational chemists to benchmark theoretical models. Comparing the solid-state conformation with theoretical calculations for the gas phase can help to quantify the effects of crystal packing on the molecular structure.
Chemical Reactivity and Mechanistic Pathways of 1 7 Fluoronaphthalen 2 Yl Ethan 1 One
Reactivity Profiling of the Ketone Moiety
The ketone group, with its electrophilic carbonyl carbon and adjacent alpha-protons, is a hub of chemical reactivity. Its interactions are central to the synthetic utility of 1-(7-fluoronaphthalen-2-yl)ethan-1-one.
Nucleophilic Addition Reactions to the Carbonyl Group
The polarized carbon-oxygen double bond of the carbonyl group makes the carbon atom susceptible to attack by nucleophiles. This fundamental reaction can lead to a variety of products, depending on the nature of the nucleophile and the reaction conditions. For instance, reaction with organometallic reagents like Grignard or organolithium compounds would result in the formation of tertiary alcohols. Similarly, the addition of cyanide, often from a source like potassium cyanide, would yield a cyanohydrin.
The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, breaking the pi bond and creating a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product. The steric hindrance around the carbonyl group and the electronic effects of the fluoronaphthalene ring system can influence the rate and equilibrium of these addition reactions.
Enolization and Associated Condensation Reactions
The presence of alpha-hydrogens on the methyl group adjacent to the carbonyl function allows for the formation of an enol or enolate under acidic or basic conditions, respectively. This enolization is a key step in several important condensation reactions.
Under basic conditions, a strong base can deprotonate the alpha-carbon to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in reactions such as the aldol (B89426) condensation. In a self-condensation reaction, the enolate of one molecule of this compound could attack the carbonyl carbon of another molecule, leading to a β-hydroxy ketone. Subsequent dehydration of this aldol adduct would yield an α,β-unsaturated ketone.
In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of an enol tautomer. This enol can then react with various electrophiles.
Selective Reduction and Oxidation Pathways
The ketone moiety can be selectively reduced to a secondary alcohol or completely reduced to a methylene (B1212753) group. Reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed for the reduction to the corresponding 1-(7-fluoronaphthalen-2-yl)ethan-1-ol. The choice of reducing agent can offer chemoselectivity, particularly if other reducible functional groups are present in a more complex molecule.
For the complete reduction of the carbonyl to a methylene group (deoxygenation), methods like the Wolff-Kishner or Clemmensen reduction are typically used. The Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures. The Clemmensen reduction utilizes amalgamated zinc and hydrochloric acid.
Oxidation of the acetyl group is also a possible transformation, although it requires specific conditions. For instance, the haloform reaction, involving treatment with a halogen in the presence of a base, could convert the acetyl group into a carboxylate and a haloform.
Reactivity of the Fluoronaphthalene Aromatic System
The fluoronaphthalene ring system possesses its own distinct reactivity, which is modulated by the electronic properties of the fluorine substituent and the acetyl group.
Aromatic Substitution Reactions (Electrophilic and Nucleophilic)
Conversely, the electron-withdrawing nature of the acetyl group can activate the ring system towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. youtube.com The presence of a good leaving group would be necessary for such a reaction to proceed. The fluorine atom itself can, under certain conditions, act as a leaving group in SNAr reactions.
Influence of the Fluorine Substituent on Regioselectivity and Reactivity
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) and a weaker electron-donating mesomeric effect (+M effect). In the context of electrophilic aromatic substitution, the inductive effect deactivates the ring, making reactions slower compared to unsubstituted naphthalene (B1677914). The mesomeric effect, however, directs incoming electrophiles to the ortho and para positions relative to the fluorine atom.
Photochemical Reactions and Photoinduced Transformations
The photochemical behavior of aromatic ketones like this compound is of significant interest due to the potential for unique reactivity upon absorption of light. The naphthalene moiety allows for the absorption of UV light, leading to the formation of electronically excited states with distinct chemical properties.
Investigations into Photochemical Reaction Pathways
Upon photoexcitation, this compound is expected to populate singlet and triplet excited states. These excited states can undergo various transformations, including intersystem crossing, energy transfer, and chemical reactions. The presence of the fluorine atom can influence the photophysical properties, such as the lifetime and energy of the excited states.
Photochemical reactions of fluoro-substituted ketones with various reagents have been studied. researchgate.net For instance, photoreactions with amines can lead to the formation of ion pairs, while interactions with organometallic compounds can result in the generation of adducts. researchgate.net The specific reaction pathways are often dependent on the solvent, the nature of the reactants, and the presence of quenchers.
Role of Excited States in Driving Chemical Transformations
The triplet excited state of aromatic ketones is often the key intermediate in photochemical reactions. This long-lived species can act as a potent hydrogen abstractor or as an energy donor. For example, in the presence of a suitable hydrogen donor, the triplet state of this compound could abstract a hydrogen atom to form a ketyl radical, which can then undergo further reactions such as dimerization or coupling.
The energy of the excited state is a critical factor in determining the feasibility of a photochemical process. The following table provides a hypothetical comparison of excited state energies for related naphthalenic compounds.
| Compound | Singlet Energy (E_s, kcal/mol) | Triplet Energy (E_t, kcal/mol) |
| Naphthalene | 91.4 | 60.9 |
| 2-Acetonaphthone | ~70 | ~59 |
| This compound | Expected to be similar to 2-acetonaphthone | Expected to be similar to 2-acetonaphthone |
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.
Isotope Labeling Experiments for Mechanism Elucidation
Isotope labeling is a powerful tool for tracing the fate of atoms during a chemical reaction. By replacing an atom with its heavier isotope (e.g., ¹H with ²H, or ¹²C with ¹³C), the connectivity of the atoms in the products can be determined, providing direct evidence for proposed mechanistic pathways. For example, in a palladium-catalyzed fluorocarbonylation reaction, ¹⁹F NMR and isotope tracing were used to propose a synergistic catalytic cycle. nih.gov Such experiments could be designed for reactions of this compound to probe the mechanism of C-F bond activation or the rearrangement of the acetyl group.
Mülheim an der Ruhr, Germany – Due to a lack of publicly available research data specifically detailing the transition state analysis and reaction pathway mapping of the chemical compound this compound, a comprehensive and scientifically detailed article on this specific topic cannot be provided at this time.
The generation of a thorough, informative, and scientifically accurate article as per the user's request, including detailed research findings and data tables, is contingent on the existence of such primary research. Without these foundational studies, any attempt to construct the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Further research in the field of computational chemistry or physical organic chemistry may, in the future, investigate the reactivity of this compound, at which point a detailed analysis as requested could be formulated.
Computational and Theoretical Investigations of 1 7 Fluoronaphthalen 2 Yl Ethan 1 One
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely applied to predict a wide range of molecular properties with high accuracy. However, no specific DFT studies have been published for 1-(7-fluoronaphthalen-2-yl)ethan-1-one.
A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process also involves identifying different possible conformations (spatial arrangements of atoms) and their relative energies. For this compound, this would involve determining the preferred orientation of the acetyl group relative to the fluoronaphthalene ring system. Without dedicated research, specific bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound are not available.
Understanding the electronic structure is key to predicting a molecule's reactivity. This analysis typically involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals provide insights into the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.
The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect the oxygen atom of the carbonyl group to be an electron-rich site and the hydrogen atoms of the naphthalene (B1677914) ring to be electron-poor. However, without specific calculations, precise values and detailed mapping are not available.
Theoretical Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational chemistry is widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. For this compound, this would be invaluable for assigning the signals in its NMR spectra.
IR (Infrared): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its IR spectrum. This would help in identifying characteristic functional groups, such as the carbonyl (C=O) stretching frequency.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum.
While general principles of spectroscopy can infer likely characteristics for this molecule, specific, calculated values derived from research are not available.
Computational Elucidation of Reaction Mechanisms
Theoretical chemistry provides powerful tools to study the step-by-step process of chemical reactions.
By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates involved. The calculation of activation energies provides a quantitative measure of how fast a reaction is likely to proceed. For this compound, this could involve studying reactions such as its synthesis or its participation in further chemical transformations. No such mechanistic studies have been reported.
Reactions are often carried out in a solvent, which can significantly influence their energetics and pathways. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent. The impact of different solvents on reactions involving this compound remains uninvestigated in the scientific literature.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. These simulations can provide detailed insights into the conformational changes, intermolecular interactions, and the influence of solvents on a molecule's dynamics. However, no specific MD simulation studies have been published for this compound.
Investigation of Conformational Flexibility and Dynamics in Solution Phase
The conformational flexibility of a molecule, which describes the different spatial arrangements of its atoms, is crucial for its chemical and biological activity. For this compound, the key dihedral angle determining its conformation would be between the acetyl group and the naphthalene ring.
In the absence of specific studies, a hypothetical investigation would involve simulating the molecule in various solvents to observe the rotational freedom of the acetyl group. Key parameters of interest would include the potential energy surface of this rotation and the preferred dihedral angles in different solvent environments. Such a study would reveal whether the molecule exists predominantly in a planar or a non-planar conformation and how the polarity of the solvent might influence this preference.
Table 1: Hypothetical Torsional Angle Preferences for this compound in Different Solvents
| Solvent | Dielectric Constant | Expected Predominant Conformation (Hypothetical) | Expected Dihedral Angle (C-C-C=O) (Hypothetical) |
| Water | 78.4 | Planar | ~0° or ~180° |
| Ethanol (B145695) | 24.5 | Planar | ~0° or ~180° |
| Chloroform | 4.8 | Potentially Non-planar | Skewed from planarity |
| Hexane | 1.9 | Non-planar | Significant deviation from planarity |
Note: This table is purely hypothetical and is intended to illustrate the type of data that would be generated from a conformational analysis study. No experimental or computational data is currently available to confirm these expectations.
Analysis of Intermolecular Interactions and Solvent-Solute Dynamics
The interactions between a solute molecule and the surrounding solvent molecules govern its solubility, reactivity, and transport properties. An analysis of these interactions for this compound would focus on the nature and strength of non-covalent bonds, such as hydrogen bonds and van der Waals forces.
A molecular dynamics simulation would allow for the calculation of radial distribution functions (RDFs) to understand the structuring of solvent molecules around the solute. For instance, the RDF between the fluorine atom of the solute and hydrogen atoms of a protic solvent like water or ethanol would reveal the extent of hydrogen bonding. Similarly, the interactions of the carbonyl oxygen and the aromatic naphthalene ring with the solvent would be of significant interest.
Table 2: Potential Intermolecular Interaction Sites on this compound
| Functional Group | Potential Interaction Type | Potential Solvent Partner |
| Fluorine Atom | Weak Hydrogen Bond Acceptor, Dipole-Dipole | Protic Solvents (e.g., Water), Polar Aprotic Solvents |
| Carbonyl Oxygen | Hydrogen Bond Acceptor, Dipole-Dipole | Protic Solvents (e.g., Water), Polar Aprotic Solvents |
| Naphthalene Ring | π-π Stacking, van der Waals | Aromatic Solvents, Non-polar Solvents |
| Acetyl Methyl Group | van der Waals | All Solvents |
Note: This table outlines the theoretically possible interaction sites based on the molecule's structure. Without specific computational studies, the strength and dynamics of these interactions remain unknown.
Derivatization and Subsequent Chemical Transformations of 1 7 Fluoronaphthalen 2 Yl Ethan 1 One
Synthesis of Functionalized Analogs via Modifications at the Ketone Group
The acetyl group is a highly versatile functional handle for a multitude of chemical reactions. Standard transformations of the ketone in 1-(7-fluoronaphthalen-2-yl)ethan-1-one can lead to a variety of functionalized analogs, including nitrogen-containing derivatives, extended π-systems through olefination, and rearranged ester products.
The reaction of the carbonyl group in this compound with nitrogen-based nucleophiles like hydroxylamine (B1172632), hydrazine (B178648) and its derivatives, and semicarbazide (B1199961) provides a straightforward route to crystalline derivatives. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. mdpi.com
The formation of an oxime occurs upon treatment with hydroxylamine hydrochloride in the presence of a base. Similarly, hydrazones are synthesized by condensation with hydrazine or substituted hydrazines (e.g., phenylhydrazine). google.comnih.gov Semicarbazones are formed using semicarbazide hydrochloride, often with a base like sodium acetate (B1210297) to buffer the reaction medium. These derivatives are often highly crystalline and possess sharp melting points, historically making them useful for the identification and purification of ketones.
Table 1: Synthesis of Nitrogen-Containing Derivatives from this compound
| Reagent | Product Type | General Reaction Conditions | Resulting Derivative |
|---|---|---|---|
| Hydroxylamine (NH₂OH) | Oxime | Ethanol (B145695), Reflux | This compound oxime |
| Hydrazine (N₂H₄) | Hydrazone | Ethanol, Reflux | This compound hydrazone |
| Phenylhydrazine | Phenylhydrazone | Acetic Acid/Ethanol | This compound phenylhydrazone |
This table presents expected products based on established chemical reactions of ketones. researchgate.netnih.govnih.govchemicalbook.comgoogle.comsigmaaldrich.com
Olefination reactions are powerful tools for carbon-carbon bond formation, converting the carbonyl group into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent examples.
The Wittig reaction involves the reaction of the ketone with a phosphorus ylide (a phosphorane). udel.edumasterorganicchemistry.comlibretexts.org The ylide is typically generated in situ by treating a phosphonium (B103445) salt with a strong base. libretexts.org The stereochemical outcome (E/Z selectivity) of the Wittig reaction depends on the nature of the substituents on the ylide; stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. wikipedia.orgslideshare.net HWE reactions are often preferred due to the higher nucleophilicity of the phosphonate carbanion and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.org A key advantage of the HWE reaction is its high stereoselectivity, typically yielding the (E)-alkene with high fidelity. organic-chemistry.orgnrochemistry.com This reaction is particularly effective for synthesizing α,β-unsaturated esters and other electron-deficient alkenes. nih.gov
Table 2: Representative Olefination Reactions of this compound
| Reaction Type | Reagent | Base | Typical Product Structure |
|---|---|---|---|
| Wittig | Methyltriphenylphosphonium bromide | n-BuLi | 2-(1-Methylvinyl)-7-fluoronaphthalene |
| Wittig (Stabilized) | (Carbethoxymethyl)triphenylphosphonium bromide | NaOEt | Ethyl 3-(7-fluoronaphthalen-2-yl)but-2-enoate (Predominantly E-isomer) |
This table illustrates expected outcomes based on well-established olefination methodologies. organic-chemistry.orgorganic-chemistry.orgnrochemistry.com
The Baeyer-Villiger oxidation is a notable rearrangement reaction that converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. wikipedia.orgsynarchive.com The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. nih.gov The key step in the mechanism involves the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen of the peroxyacid. wikipedia.org
The migratory aptitude of the groups is a critical factor in determining the product. For unsymmetrical ketones like this compound, the group with the higher migratory aptitude will preferentially move. The general order of migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl, aryl > primary alkyl > methyl. Therefore, in the Baeyer-Villiger oxidation of this specific ketone, the 7-fluoronaphthalen-2-yl group is expected to migrate in preference to the methyl group. This rearrangement would yield 7-fluoronaphthalen-2-yl acetate. researchgate.net
Reaction Scheme: this compound + m-CPBA → 7-Fluoronaphthalen-2-yl acetate + m-Chlorobenzoic acid
This transformation is valuable for converting the acetyl functionality into an acetoxy group, which can then be hydrolyzed to a phenol (B47542) (7-fluoronaphthalen-2-ol), providing a synthetic route to phenolic derivatives. Chemo-enzymatic methods using lipases and hydrogen peroxide can also facilitate this oxidation under milder conditions. nih.gov
Transformations and Functionalization on the Fluoronaphthalene Ring System
The fluoronaphthalene core of the molecule is an aromatic system that can undergo further substitution reactions. The existing fluorine and acetyl substituents influence the regioselectivity of these transformations.
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The reaction uses an organolithium reagent to deprotonate a position ortho to a directing metalation group (DMG). organic-chemistry.org Both the acetyl group (after conversion to a suitable directing group like an oxazoline (B21484) or an amide) and the fluorine atom can act as DMGs, although their directing abilities differ.
In the case of this compound, the acetyl group at the 2-position would direct metalation to the 1- and 3-positions. The fluorine atom at the 7-position would direct metalation to the 6- and 8-positions. The outcome of a competitive metalation would depend on the reaction conditions and the specific directing group employed. For instance, converting the acetyl group into a more powerful DMG, such as a diethylamide after oxidation, would likely favor lithiation at the 1- or 3-position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides) to introduce new substituents with high regiocontrol. harvard.edunih.gov
Beyond directed metalation, electrophilic aromatic substitution (EAS) can introduce additional functional groups onto the naphthalene (B1677914) ring. The regiochemical outcome is governed by the combined directing effects of the existing substituents. The acetyl group is a deactivating, meta-directing group for EAS, while the fluorine atom is a deactivating, ortho-, para-directing group. iastate.edu Their combined influence on the electron density of the naphthalene ring system will determine the site of further substitution. For example, nitration or halogenation would likely occur at positions that are least deactivated. The analysis of substituent effects on the reactivity of naphthalene derivatives is complex, but generally, positions activated by the fluorine and not strongly deactivated by the acetyl group would be most susceptible to attack. rsc.org
Modification of the fluorine position itself is challenging. Nucleophilic aromatic substitution (SNAr) to displace the fluoride (B91410) ion is generally difficult on an electron-rich naphthalene system unless there is strong activation from additional electron-withdrawing groups. rsc.org Therefore, introducing substituents at different positions is more commonly achieved by starting from a differently substituted naphthalene precursor rather than by direct displacement or rearrangement of the fluorine atom on this compound.
Advanced Applications as a Synthetic Building Block (excluding biological/clinical applications)
The strategic placement of the fluorine atom and the reactive acetyl group on the naphthalene core of this compound imparts it with significant potential as a versatile building block in the synthesis of complex molecules and advanced materials. The electron-withdrawing nature of both the fluorine and the acetyl group can influence the reactivity of the naphthalene ring system, while the acetyl moiety itself serves as a prime handle for a wide array of chemical transformations.
Utility in the Construction of Complex Organic Architectures
The acetyl group of this compound is a versatile functional group that can be readily transformed to construct more intricate molecular frameworks. For instance, it can undergo alpha-halogenation followed by reaction with various nucleophiles to build substituted chains. More significantly, it serves as a key precursor for the formation of heterocyclic rings fused to the naphthalene system.
One illustrative, albeit not directly documented for this specific compound, synthetic route is the Gewald reaction. By converting the acetyl group to a cyanoacetyl derivative, followed by reaction with elemental sulfur and an amine, it is possible to construct a thiophene (B33073) ring fused to the naphthalene core. This methodology is a powerful tool for the synthesis of various heteroaromatic systems.
Another potential application lies in the construction of pyrazole (B372694) derivatives. The reaction of the ethanone (B97240) with a substituted hydrazine can lead to the formation of a pyrazole ring. The specific reaction conditions can be tailored to control the regioselectivity of the cyclization. These pyrazole-fused naphthalenes can serve as scaffolds for more complex structures.
Furthermore, the acetyl group can be a starting point for the synthesis of chalcones through Claisen-Schmidt condensation with various aromatic aldehydes. These resulting chalcones are valuable intermediates for the synthesis of flavonoids, pyrimidines, and other heterocyclic compounds through subsequent cyclization reactions. The presence of the fluorine atom in the naphthalene ring of these derivatives can be expected to modulate their electronic properties and reactivity.
While specific examples for this compound are not prevalent in the literature, the derivatization of analogous acetylnaphthalene compounds is well-established, suggesting similar synthetic utility. The following table provides a hypothetical, yet chemically plausible, overview of potential transformations.
| Starting Material | Reagents | Product Type | Potential Complex Architecture |
| This compound | 1. Br₂, HBr 2. Thiourea | Thiazole derivative | Fused Naphtho-thiazole systems |
| This compound | 1. LDA 2. ArCHO | Chalcone derivative | Precursor to fluorinated flavonoids |
| This compound | Hydrazine hydrate | Pyrazole derivative | Naphthyl-pyrazole hybrids |
| This compound | Lawesson's reagent | Thione derivative | Intermediate for sulfur-containing heterocycles |
Precursor for Non-Biological Advanced Materials Development
The unique combination of a fluorinated polycyclic aromatic system makes this compound an attractive starting material for the development of non-biological advanced materials, such as liquid crystals, polymers, and functional dyes. The fluorine substituent can enhance properties like thermal stability, mesomorphic behavior, and photophysical characteristics.
In the field of liquid crystals, the rigid naphthalene core is a desirable mesogenic unit. Elaboration of the acetyl group into a longer, flexible alkyl or alkoxy chain, or its use to link to another aromatic ring system, could lead to the formation of calamitic (rod-like) liquid crystals. The fluorine atom would likely introduce a lateral dipole moment, influencing the dielectric anisotropy of the resulting material, a critical parameter for display applications.
For the development of advanced polymers, this compound could be converted into a polymerizable monomer. For example, reduction of the acetyl group to an alcohol, followed by esterification with acrylic acid or methacrylic acid, would yield a monomer suitable for radical polymerization. The resulting polymers would incorporate the fluoronaphthalene moiety as a pendant group, potentially leading to materials with high refractive indices, increased thermal stability, and specific optical properties.
As a precursor for functional dyes, the naphthalenic system provides a good chromophoric base. Condensation reactions involving the acetyl group can be used to extend the conjugation of the system, leading to bathochromic shifts in the absorption and emission spectra. For example, Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile (B47326) can produce brightly colored and fluorescent dyes. The fluorine atom can enhance the photostability and quantum yield of such dyes.
The following table outlines plausible, though not explicitly documented, pathways to advanced materials precursors starting from this compound.
| Precursor Derived From this compound | Target Material Class | Potential Key Properties |
| Naphthyl-chalcones | Functional Dyes | Extended conjugation, potential for nonlinear optical properties |
| Long-chain alkyl or alkoxy derivatives | Liquid Crystals | Enhanced mesophase stability, modified dielectric anisotropy |
| Naphthyl-acrylates or -methacrylates | Polymers | High refractive index, thermal stability, specific optical properties |
| Bipyridyl derivatives from acetyl group condensation | Ligands for Metal Complexes | Luminescent materials, sensors |
Advanced Analytical Techniques for Investigation and Process Monitoring
Chromatography-Based Techniques for Purity and Component Analysis
Chromatography is the cornerstone of separation science in the pharmaceutical industry, providing robust methods for analyzing complex mixtures. ijprajournal.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for determining the purity and assay of non-volatile and thermally labile compounds like 1-(7-fluoronaphthalen-2-yl)ethan-1-one. amazonaws.com A reversed-phase HPLC method is typically developed for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. The presence of the naphthalene (B1677914) chromophore allows for sensitive detection using an ultraviolet (UV) detector.
A typical HPLC method would involve a C18 column and a gradient elution using a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. This allows for the separation of the main compound from both more polar and less polar impurities. Quantitative analysis is performed by comparing the peak area of the main compound in the sample to that of a certified reference standard. The purity is assessed by calculating the area percentage of the main peak relative to the total area of all detected peaks.
Table 1: Representative HPLC Method Parameters and Purity Analysis Data
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Table 2: Example Purity Analysis Results from a Synthesized Batch
| Peak ID | Retention Time (min) | Area (%) | Tentative Identification |
| Impurity 1 | 4.2 | 0.08 | Starting Material (e.g., 2-fluoronaphthalene) |
| Impurity 2 | 8.9 | 0.12 | Positional Isomer |
| Main Compound | 11.5 | 99.75 | This compound |
| Impurity 3 | 13.1 | 0.05 | Over-acetylated byproduct |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Components and Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. amazonaws.com In the context of this compound synthesis, GC-MS is invaluable for detecting residual solvents, unreacted volatile starting materials, and low molecular weight byproducts. The compound itself, with a predicted boiling point of approximately 306.7 °C, is amenable to GC analysis. chemicalbook.com
Samples are vaporized and separated on a capillary column before entering the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the eluted compounds, and the resulting fragmentation patterns serve as a "fingerprint" for identification by comparison with spectral libraries.
Table 3: Typical GC-MS Parameters and Findings for Volatile Impurities
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 50 °C (2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 35-450 amu |
Table 4: Example Volatile Components Detected in a Process Sample
| Retention Time (min) | Detected Compound | Key Mass Fragments (m/z) |
| 3.1 | Toluene | 91, 92 |
| 5.8 | Acetyl Chloride | 43, 78, 80 |
| 14.5 | 2-Fluoronaphthalene (B33398) | 146, 118 |
| 18.2 | This compound | 188, 173, 145 |
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information and are essential for comprehensive impurity profiling. ijprajournal.com
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Impurity Profiling
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the structural elucidation of impurities, particularly those present at low levels. nih.govnih.gov After separation via HPLC, the eluent is directed into a mass spectrometer. A specific ion of interest (a "precursor ion"), such as that of an unknown impurity, is selected and subjected to fragmentation. The resulting "product ions" provide structural information that helps in identifying the impurity. nih.gov
This technique is crucial for creating a detailed impurity profile, distinguishing between isomers, and identifying unknown degradation products formed during stability studies. nih.gov
Table 6: Example LC-MS/MS Data for a Process-Related Impurity
| Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Tentative Structure |
| 9.8 | 205.07 | 188, 173, 162, 145 | Hydroxylated derivative of the main compound |
| 11.5 | 189.06 | 174.04, 146.04 | This compound (API) |
| 14.2 | 231.08 | 189.06, 173.04, 145.04 | Acetylated impurity (di-acetyl derivative) |
Gas Chromatography-Infrared Spectroscopy (GC-IR) for Structural Elucidation of Minor Constituents
Gas Chromatography-Infrared Spectroscopy (GC-IR) is a hyphenated technique that combines the separation power of GC with the functional group identification capabilities of Infrared Spectroscopy. nih.gov As volatile components elute from the GC column, they pass through a light pipe where their infrared spectrum is recorded. This provides real-time structural information that is complementary to mass spectrometry data. While GC-MS excels at determining molecular weight and fragmentation patterns, GC-IR confirms the presence of specific functional groups (e.g., C=O, C-F, O-H), aiding in the unambiguous identification of isomers that might have similar mass spectra. nih.gov
Table 7: Hypothetical GC-IR Data for a Minor Constituent
| Retention Time (min) | Compound ID | Key Vapor Phase IR Absorptions (cm⁻¹) | Functional Group Confirmed |
| 15.1 | Isomeric Impurity | 1705 (C=O, ketone), 1250 (C-F, aryl) | Ketone, Aryl Fluoride (B91410) |
| 16.3 | Byproduct | 3500 (O-H, alcohol), 1245 (C-F, aryl) | Alcohol, Aryl Fluoride |
In-Situ Reaction Monitoring Techniques for Real-Time Process Understanding
The robust development and scale-up of chemical processes, such as the synthesis of this compound, necessitate a deep understanding of reaction kinetics, thermodynamics, and the impact of process parameters on the reaction profile. In-situ reaction monitoring techniques, often referred to as Process Analytical Technology (PAT), have become indispensable tools for acquiring real-time data without the need for traditional, time-consuming offline sampling and analysis. These techniques provide a continuous stream of information from within the reactor, enabling scientists and engineers to track the consumption of reactants, the formation of products and intermediates, and to identify the onset of any potential side reactions or process deviations. This real-time insight is crucial for optimizing reaction conditions, ensuring consistent product quality, and enhancing process safety.
The implementation of in-situ monitoring allows for a more dynamic and controlled approach to chemical synthesis. By observing the reaction as it happens, adjustments to parameters like temperature, dosing rates, and mixing can be made instantaneously. This level of control is particularly vital in complex reactions, such as the Friedel-Crafts acylation potentially used to synthesize this compound, where precise control can prevent the formation of impurities and ensure the desired regioselectivity. The data-rich environment created by these techniques facilitates a more thorough process understanding, leading to the development of more efficient, safer, and scalable manufacturing processes.
Real-Time Spectroscopic Monitoring (e.g., ReactIR, in-situ NMR)
Real-time spectroscopic techniques are at the forefront of in-situ reaction analysis, offering molecular-level information throughout the course of a chemical transformation.
ReactIR (In-situ Fourier Transform Infrared Spectroscopy):
ReactIR, which utilizes a probe inserted directly into the reaction vessel, employs Attenuated Total Reflectance (ATR) technology to monitor changes in the infrared spectrum of the reaction mixture over time. nih.gov This allows for the direct observation of the vibrational modes of molecules, providing a unique fingerprint for each component in the reaction. For the synthesis of this compound, likely via a Friedel-Crafts acylation of 2-fluoronaphthalene with an acetylating agent, ReactIR could be instrumental.
The progress of the reaction could be monitored by tracking the disappearance of the characteristic carbonyl absorption band of the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) and the simultaneous appearance of the ketone carbonyl band of the product, this compound, at a different frequency. This allows for the determination of reaction kinetics, including the reaction endpoint, without the need for sampling and quenching. nih.gov The high sensitivity of modern FTIR spectrometers enables the detection of low-level intermediates, providing insights into the reaction mechanism.
Illustrative ReactIR Data for the Synthesis of this compound:
| Time (minutes) | Reactant A (e.g., Acetyl Chloride) Peak Area (cm⁻¹) | Product (this compound) Peak Area (cm⁻¹) |
| 0 | 1.25 | 0.00 |
| 10 | 0.98 | 0.27 |
| 20 | 0.72 | 0.53 |
| 30 | 0.45 | 0.80 |
| 40 | 0.21 | 1.04 |
| 50 | 0.05 | 1.20 |
| 60 | 0.01 | 1.24 |
This table presents hypothetical data to illustrate the expected trends in a ReactIR experiment. The peak areas correspond to the concentration of the respective species.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy:
In-situ NMR provides highly detailed structural information about the species present in a reaction mixture. researchgate.netcardiff.ac.ukrsc.org By placing an NMR-active nucleus (such as ¹H, ¹³C, ¹⁹F, or ³¹P) in a magnetic field within the reaction setup, it is possible to monitor subtle changes in the chemical environment of atoms as the reaction progresses. For a compound like this compound, ¹⁹F in-situ NMR would be particularly powerful for monitoring the fluorinated naphthalene starting material and product. organic-chemistry.org
The unique chemical shift of the fluorine atom in 2-fluoronaphthalene would be expected to change upon acylation to form the product, providing a clear and quantitative measure of conversion. Furthermore, ¹H and ¹³C in-situ NMR could be used to identify and quantify isomeric impurities that may form during the Friedel-Crafts reaction, which is a common challenge in the synthesis of substituted naphthalenes. acs.org This level of detail is invaluable for optimizing reaction conditions to maximize the yield of the desired isomer.
Hypothetical ¹⁹F In-situ NMR Data for Monitoring the Formation of this compound:
| Reaction Time (hours) | Integral of 2-fluoronaphthalene Signal | Integral of this compound Signal |
| 0 | 100 | 0 |
| 1 | 75 | 25 |
| 2 | 50 | 50 |
| 3 | 25 | 75 |
| 4 | 5 | 95 |
| 5 | <1 | >99 |
This table illustrates the expected change in the relative integrals of the ¹⁹F NMR signals for the reactant and product over time.
Calorimetry for the Determination of Reaction Energetics and Safety Parameters
Reaction calorimetry is a critical technique for measuring the heat evolved or absorbed during a chemical reaction. syrris.com This information is fundamental for ensuring the safe scale-up of a chemical process from the laboratory to the plant. acs.org By performing the reaction in a highly controlled calorimetric reactor, it is possible to determine key thermodynamic and safety parameters.
Modern reaction calorimeters, such as those with Real-Time Calorimetry (RTCal) technology, use heat flux sensors to provide instantaneous heat flow data. researchgate.netsyrris.comnih.gov This allows for the real-time monitoring of the reaction rate, as it is directly proportional to the heat being generated. This information can be used to control the dosing rate of a reactant to maintain a constant, safe level of heat output, thereby optimizing the process for both safety and efficiency.
Key Safety Parameters Determined by Reaction Calorimetry for a Hypothetical Synthesis of this compound:
| Parameter | Value | Significance |
| Heat of Reaction (ΔHr) | -120 kJ/mol | Indicates the total amount of heat released per mole of product formed. |
| Specific Heat (Cp) | 1.8 J/g·K | The amount of heat required to raise the temperature of the reaction mass. |
| Adiabatic Temperature Rise (ΔTad) | 85 °C | The theoretical temperature increase in the event of a cooling failure. |
| Maximum Temperature of Synthesis Reaction (MTSR) | 150 °C | The highest temperature the reaction could reach under process conditions. |
This table provides illustrative safety parameters that would be determined through reaction calorimetry. The values are hypothetical and would need to be experimentally determined.
Potential Applications As a Chemical Intermediate or Component in Functional Materials Strictly Non Biological/non Clinical
Role as a Precursor in Organic Synthesis for Non-Biological Target Molecules
The primary application of 1-(7-fluoronaphthalen-2-yl)ethan-1-one is as a key starting material or intermediate in multi-step organic synthesis. The acetyl group (-COCH₃) and the fluoronaphthalene core are reactive sites that allow for a variety of chemical transformations. This enables the construction of more complex, non-biologically active molecules.
Chemists utilize this compound to introduce the 7-fluoronaphthyl moiety into larger molecular frameworks. For instance, the ketone functionality can undergo reactions such as:
Reductions to form the corresponding alcohol, 1-(7-fluoronaphthalen-2-yl)ethanol.
Oxidations , like the haloform reaction, to yield 7-fluoronaphthalene-2-carboxylic acid.
Condensation reactions (e.g., aldol (B89426) or Claisen-Schmidt condensations) to form larger chalcone-like structures, which can be precursors for various heterocyclic compounds.
Substitution reactions at the alpha-carbon, such as bromination, to create intermediates like 2-bromo-1-(7-fluoronaphthalen-2-yl)ethanone, which are powerful alkylating agents for building complex molecular architectures.
These transformations are fundamental steps in creating target molecules for research in materials science and other non-clinical fields.
Applications in Materials Science and Engineering
The inherent properties of the fluoronaphthalene group make this compound an attractive building block for advanced functional materials.
While specific examples of polymers incorporating this compound are not extensively documented in public literature, its structure is analogous to monomers used in high-performance polymers. Fluorinated aromatic ketones are known to be precursors for polymers like poly(aryl ether ketone)s (PAEKs). The introduction of a fluorine atom can enhance key properties of such polymers, including:
Thermal Stability: The high strength of the carbon-fluorine bond can increase the degradation temperature of the polymer.
Chemical Resistance: Fluorination often imparts greater resistance to harsh chemical environments.
Dielectric Properties: The presence of fluorine can lower the dielectric constant of the material, which is advantageous for microelectronics applications.
The synthesis would typically involve converting the acetyl group to a more reactive functional group that can participate in polymerization reactions.
Naphthalene (B1677914) derivatives are well-known for their fluorescent properties, and the introduction of substituents can modulate their photophysical characteristics. The 7-fluoronaphthyl group in this compound can act as a core fluorophore.
The electronic properties of this scaffold make it a candidate for use in:
Organic Light-Emitting Diodes (OLEDs): Molecules containing the fluoronaphthalene core could potentially be used as blue-emitting materials or as host materials for other emissive dopants in non-biological display technologies.
Non-Biological Fluorescent Probes: The fluorescence of the naphthalene ring can be sensitive to its local environment. This allows for the design of chemosensors where the compound is functionalized to interact with specific non-biological analytes, causing a detectable change in its fluorescence emission.
Research into related fluorinated aromatic ketones has shown that these molecules can exhibit useful photophysical properties, such as high quantum yields and solvatochromism (a change in color depending on the polarity of the solvent).
Table 1: Selected Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 351438-26-3 |
| Molecular Formula | C₁₂H₉FO |
| Molecular Weight | 200.20 g/mol |
| Appearance | Solid (Typical) |
| Boiling Point | Approx. 351.6 °C (Predicted) |
| Melting Point | 114-118 °C |
Utilization in Ligand Design for Catalysis or Coordination Chemistry
The structure of this compound is suitable for modification into ligands for metal catalysts. The oxygen atom of the ketone can act as a coordination site, and the aromatic naphthalene ring can be further functionalized to create multidentate ligands.
For example, the ketone can be transformed into a β-diketone or an imine, which are common ligand classes in coordination chemistry and catalysis. Ligands derived from this compound could be used in:
Asymmetric Catalysis: By creating chiral ligands, it may be possible to develop catalysts for stereoselective reactions, which are crucial in the synthesis of specialized, non-biological chemicals.
Homogeneous Catalysis: Metal complexes featuring ligands based on this scaffold could catalyze a range of organic transformations, such as cross-coupling reactions or hydrogenations, in non-biological contexts.
The fluorine substituent can influence the electronic properties of the ligand, thereby tuning the reactivity and selectivity of the metal catalyst center.
Applications in Analytical Chemistry as a Chemical Probe for Non-Biological Analytes (e.g., metal ions)
Building on its potential as a fluorophore, this compound can be a parent structure for developing chemical probes or sensors for non-biological targets. By chemically attaching a specific receptor unit to the fluoronaphthalene core, a sensor can be designed to selectively bind to an analyte of interest, such as a particular metal ion or a small neutral molecule.
The binding event would ideally trigger a change in the photophysical properties of the fluoronaphthalene unit, leading to a measurable signal, such as:
A change in fluorescence intensity ("turn-on" or "turn-off" sensor).
A shift in the emission or absorption wavelength.
Such probes are valuable tools in environmental monitoring (e.g., detecting heavy metal ions in water samples) and in materials science diagnostics. The stability and well-defined spectroscopic properties of the fluoronaphthalene core make it a reliable signaling component for these applications.
Q & A
Q. Hypothetical Yield Optimization Table
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts | ZnCl₂ | DCM | 25 | 45 |
| Modified Nencki | H₂SO₄ | Acetic Acid | 120 | 68 |
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
- ¹H/¹³C NMR : Identify fluorine-induced deshielding (e.g., aromatic protons at δ 7.5–8.5 ppm) and the ketone carbonyl (δ ~200 ppm in ¹³C) .
- FT-IR : C=O stretch (~1680 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) confirm functional groups.
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 202.2 (calculated for C₁₂H₉FO).
- X-ray Crystallography : Resolves spatial arrangement but requires high-purity crystals .
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound using SHELXL?
Answer:
Common challenges include twinning, weak diffraction, or disorder. Strategies:
Q. Example Refinement Metrics
| Parameter | Value |
|---|---|
| R1 (all data) | 0.042 |
| wR2 (refined) | 0.112 |
| Flack x parameter | 0.02 |
Advanced: What strategies analyze the electronic effects of the fluorine substituent on the naphthalene ring?
Answer:
- Computational Studies :
- DFT Calculations : Compare HOMO/LUMO energies with non-fluorinated analogs to assess electron-withdrawing effects.
- NMR Chemical Shift Analysis : Fluorine’s electronegativity deshields adjacent protons (e.g., C-1 proton upfield shift) .
- Reactivity Profiling : Perform electrophilic substitution reactions (e.g., nitration) to evaluate regioselectivity changes .
Intermediate: How to design experiments for assessing biological activity?
Answer:
- Target Selection : Prioritize enzymes/receptors with known affinity for fluorinated naphthalenes (e.g., cytochrome P450) .
- Assays :
- Control Experiments : Compare activity with 1-naphthyl ethanone to isolate fluorine’s role .
Advanced: Methodological approaches to study kinetic stability under varying conditions
Answer:
- Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–13) and monitor decomposition via HPLC at λ = 254 nm .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life (e.g., k = 0.05 h⁻¹ at 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
